molecular formula C18H18O4 B1609111 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione CAS No. 2132-59-4

1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione

Cat. No. B1609111
CAS RN: 2132-59-4
M. Wt: 298.3 g/mol
InChI Key: MINRQLDDFIBLCI-UHFFFAOYSA-N
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Description

1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione, also known as Ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It is a derivative of propionic acid and belongs to the class of arylpropionic acid drugs. Ketoprofen has been extensively studied for its pharmacological and therapeutic properties, making it an important molecule in the field of drug discovery and development.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Related Compounds : A derivative, 2,3-Bis(4-ethoxyphenyl)quinoxaline, was synthesized using 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione, exhibiting unique structural properties with weak C—H⋯π interactions (Ye, Zhang, & Du, 2009).

Chemical Behavior and Optical Properties

  • Chromophoric Systems : The chromophoric properties of derivatives of 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione in various states were studied, showing significant conformational variations influencing light absorption (Effenberger et al., 1991).
  • Optical Properties : Research on furanic and thiophenic ethane-1,2-diones related to 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione revealed insights into their electron absorption spectra and electronic polarizability (Lukes et al., 2003).

Applications in Materials Science

  • Electron Transport in Polymer Solar Cells : A study demonstrated the use of related diketopyrrolopyrrole derivatives for enhancing electron transport in polymer solar cells (Hu et al., 2015).
  • Formation of 1,2-Dioxanes : Research on the formation of 1,2-dioxanes using related compounds illustrates potential applications in organic chemistry and materials science (Nishino et al., 1991).

Novel Syntheses and Catalysis

  • Synthesis of Xanthene Derivatives : A study reported the use of ethan-1,2-diyl derivatives as catalysts in the synthesis of xanthene derivatives, indicating potential catalytic applications (Maleki, Akbarzadeh, & Babaee, 2015).
  • Fragmentation in Mass Spectrometry : Analysis of bis-phthalimidederivatives related to 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione revealed insights into fragmentation patterns in electron impact ionization-mass spectrometry, useful for analytical chemistry applications (Yosefdad, Valadbeigi, & Bayat, 2020).

Pharmacological and Biological Studies

  • Cytotoxic Activity in Cancer Research : A study on the reaction of dipyridyl ethanedione derivatives with phosphorus reagents showed notable cytotoxic activity against various cancer cells, highlighting potential pharmacological applications (El‐Hussieny et al., 2015).

Photochromic Properties

  • Synthesis of Photochromic Analogs : Research on bis(thienylazoles), photochromic analogs of diarylethenes, based on 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione derivatives, demonstrated their potential in developing photoresponsive materials (Krayushkin et al., 2001).

Catalysis and Asymmetric Synthesis

  • Use in Asymmetric Hydrogenation : The compound 1,2-bis[(o-ethylphenyl)phenyl-phosphino]ethane, related to 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione, was used as an effective ligand in the asymmetric hydrogenation of α-(acylamino)acrylic acids (Imamoto et al., 1995).

Metal Complexes and Extraction Applications

  • Metal Complex Formation for Lead(II) Extraction : A study on compounds with pseudo-18-crown-6 frameworks, related to 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione, showcased their utility in selective Pb(II) extraction (Hayashita et al., 1999).
  • Complexes with Sexidentate Ligands : Research on sexidentate ligands derived from 3-ethoxy-methylenepentane-2,4-dione, a close relative of 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione, examined their reactions with aliphatic diamines, demonstrating applications in coordination chemistry (Keturah, Tasker, & Trotter, 1978).

Antibacterial Activity and Cytotoxicity

  • Antibacterial and Cytotoxicity Studies : The synthesis of N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole, related to 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione, and their antibacterial activity and cytotoxicity against cancer cell lines were studied, highlighting potential biomedical applications (Hackenberg et al., 2013).

Complex Formation in Crystallography

  • Structural Studies in Crystallography : A study on 1,1'-[(Ethane-1,2-diyldioxy)di-o-phenylene]bis(indoline-2,3-dione), structurally related to 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione, revealed insights into complex formation and Ag-O and Ag-π bonds in crystallography (Fang, Ma, Wei, & Yu‐Bin Dong, 2011).

properties

IUPAC Name

1,2-bis(4-ethoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-21-15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINRQLDDFIBLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402490
Record name 4,4'-diethoxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione

CAS RN

2132-59-4
Record name 4,4'-diethoxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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